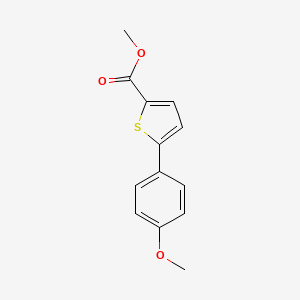

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

概要

説明

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound features a methoxyphenyl group attached to the thiophene ring, making it an interesting subject for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize costs.

化学反応の分析

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions and Outcomes

Mechanistic Insights :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Base-mediated saponification involves hydroxide ion attack on the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .

Electrophilic Aromatic Substitution

The thiophene ring and methoxyphenyl group participate in electrophilic substitution reactions. The methoxy group directs electrophiles to the para position on the phenyl ring, while the thiophene’s electron-rich nature facilitates substitution at the 3- or 4-positions.

Key Reactions

Notes :

-

Nitration predominantly occurs on the methoxyphenyl ring due to its strong electron-donating methoxy group .

-

Thiophene’s inherent reactivity allows sulfonation at the 3-position under vigorous conditions .

Oxidation Reactions

The thiophene ring and methoxyphenyl group exhibit distinct oxidation behaviors.

Thiophene Ring Oxidation

Methoxyphenyl Group Oxidation

| Oxidizing Agent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| CrO₃, H₂SO₄ | Acetone, 0°C | 5-(4-Carboxyphenyl)thiophene-2-carboxylate | Demethylation of methoxy to carboxylic acid |

Reduction Reactions

The ester group and aromatic systems can be selectively reduced.

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Pd/C, H₂ | Ethanol, 50 psi, 80°C | 5-(4-Methoxyphenyl)thiophene-2-methanol | Ester reduced to primary alcohol |

Lithium Aluminum Hydride (LiAlH₄)

-

Reduces the ester to a primary alcohol with >90% yield under anhydrous conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki–Miyaura Coupling

| Conditions | Boron Reagent | Product | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Fluorophenylboronic acid | 5-(4-Methoxyphenyl)-2-(4-fluorophenyl)thiophene | 65–70% |

Mechanism : The ester group remains intact, while the thiophene’s 5-position couples with aryl boronic acids .

Functional Group Interconversion

The ester group serves as a handle for further transformations:

Amidation

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (gas), methanol | 25°C, 24 h | 5-(4-Methoxyphenyl)thiophene-2-carboxamide | 88% |

Grignard Reaction

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including CO₂ and methoxyphenyl fragments.

科学的研究の応用

Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is used in pharmaceutical development, organic synthesis, biological research, agrochemical formulations, and material science .

Pharmaceutical Development

- It is a key intermediate in synthesizing novel pharmaceuticals, specifically in the creation of anti-inflammatory and analgesic drugs .

Organic Synthesis

- It is employed in various organic synthesis processes, enabling chemists to efficiently create complex molecules, which is crucial in materials science and nanotechnology .

Biological Research

- Researchers use it to study its effects on biological systems, helping to understand disease mechanisms and potential therapeutic targets .

Agrochemical Formulations

- It is explored for potential applications in agrochemicals, contributing to developing more effective pesticides and herbicides .

Material Science

- It is investigated for its properties in creating advanced materials, such as conductive polymers, which have applications in electronics and energy storage .

While the search results primarily discuss Methyl 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, they also provide information on the applications of related compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, which can be relevant due to their structural similarities and related uses.

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is used in organic electronics, pharmaceuticals, and material science.

Organic Electronics

- This compound is essential in developing organic semiconductors, which are crucial for creating flexible and lightweight electronic devices such as organic light-emitting diodes (OLEDs). Research indicates that compounds like 5-(4-methoxyphenyl)thiophene-2-carboxylic acid can enhance the efficiency and stability of OLEDs by improving charge transport properties and light emission characteristics.

- A study demonstrated that devices incorporating this compound exhibited improved luminescence and operational stability compared to traditional materials, leading to a 30% increase in luminous efficiency.

Pharmaceuticals

- This compound serves as a key building block in synthesizing various pharmaceutical compounds, and its derivatives have shown potential in developing drugs with enhanced efficacy and reduced side effects.

- Research involving the synthesis of novel derivatives of thiophene-2-carboxamide has shown that some compounds exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium. Molecular docking studies indicated that these derivatives interact effectively with the cyclooxygenase-2 receptor, suggesting their potential as anti-inflammatory agents.

Material Science

- The compound is utilized in formulating advanced materials, particularly conductive polymers used in sensors and energy storage devices. Its unique electronic properties make it suitable for applications requiring high conductivity and stability under various environmental conditions.

| Property | Value |

|---|---|

| Electrical Conductivity | High |

| Thermal Stability | Excellent |

| Flexibility | High |

| Processability | Easy to process |

作用機序

The mechanism of action of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- Methyl 4,5-di(4-methoxyphenyl)thiophene-2-carboxylate

- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

生物活性

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound features a thiophene ring substituted with a methoxyphenyl group and a carboxylate ester. Its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

-

Antiproliferative Activity :

- This compound has shown promising antiproliferative effects against several cancer cell lines. It is believed to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, similar to other known tubulin-targeting agents .

-

Antimicrobial Properties :

- Thiophene derivatives, including this compound, have demonstrated antimicrobial activity. The mechanism is thought to involve interference with microbial biochemical pathways, leading to growth inhibition of various pathogens.

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | 0.12 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 0.15 | Induction of apoptosis via mitochondrial pathway |

| FM3A (Mammary Carcinoma) | 0.20 | Cell cycle arrest in G2/M phase |

These results indicate that the compound exhibits low micromolar activity, suggesting it could be a potent candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are presented in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Bactericidal |

| Escherichia coli | 0.30 µg/mL | Bacteriostatic |

| Candida albicans | 0.40 µg/mL | Fungicidal |

These findings highlight the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in substituents on the thiophene ring or the phenyl group can lead to significant changes in potency and selectivity against cancer cells or microbes. Studies suggest that methoxy substitutions at specific positions enhance activity due to improved binding affinity to biological targets .

特性

IUPAC Name |

methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJKPXPOZBDPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408809 | |

| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69202-21-7 | |

| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。